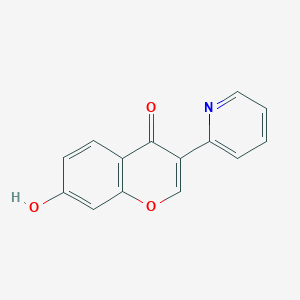

7-Hydroxy-3-(pyridin-2-yl)-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3-pyridin-2-ylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-9-4-5-10-13(7-9)18-8-11(14(10)17)12-3-1-2-6-15-12/h1-8,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSMTKCZUMCYSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415903 | |

| Record name | 4H-1-benzopyran-4-one, 7-hydroxy-3-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65047-23-6 | |

| Record name | 4H-1-benzopyran-4-one, 7-hydroxy-3-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Hydroxy 3 Pyridin 2 Yl 4h Chromen 4 One

Strategies for the Construction of the 4H-Chromen-4-one Core

The synthesis of the 4H-chromen-4-one core, particularly with a heteroaromatic substituent at the 3-position, can be achieved through various strategic approaches. These methods are designed to efficiently assemble the bicyclic chromone (B188151) system from readily available starting materials.

Cyclodehydration Approaches

Cyclodehydration is a fundamental and widely employed strategy for the formation of the chromone ring. This approach typically involves the formation of a 1-(2-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione intermediate, which then undergoes an acid-catalyzed intramolecular condensation to yield the desired 4H-chromen-4-one.

A common pathway to the diketone intermediate is the Baker-Venkataraman rearrangement . uchicago.eduwiley-vch.dewikipedia.org This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone. For the synthesis of 7-Hydroxy-3-(pyridin-2-yl)-4H-chromen-4-one, this would begin with the acylation of 1-(2,4-dihydroxyphenyl)ethanone with a pyridine-2-carboxylic acid derivative to form the corresponding ester. Treatment of this ester with a base, such as potassium hydroxide (B78521) in pyridine (B92270), induces an intramolecular Claisen condensation to yield the 1,3-diketone. Subsequent treatment with a strong acid, like sulfuric acid, facilitates the cyclodehydration to furnish the final chromone. wiley-vch.de

Another classical method is the Allan-Robinson reaction , which involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640). researchgate.netnih.govlgcstandards.com In the context of the target molecule, 1-(2,4-dihydroxyphenyl)ethanone could be reacted with pyridine-2-carboxylic anhydride in the presence of the corresponding sodium salt to directly form the chromone core, although this method is often more suitable for the synthesis of flavones.

These classical cyclodehydration reactions often require harsh conditions, including strong acids or bases and high temperatures. Modern variations may employ milder reagents and conditions to improve yields and substrate scope.

Multi-component Reactions for Chromone Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. While a specific MCR for the direct synthesis of this compound is not extensively documented, related strategies for substituted chromones and pyridinones suggest potential pathways. For instance, cascade reactions involving 3-formylchromones have been utilized to construct complex heterocyclic systems. wiley-vch.de A hypothetical MCR could involve the condensation of 2,4-dihydroxybenzaldehyde, a pyridine-2-acetyl derivative, and an oxidizing agent, though this would require significant methodological development.

Catalytic Methods in Chromone Ring Formation

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of heterocyclic scaffolds, offering milder reaction conditions and improved efficiency.

Metal-catalyzed methods , particularly those employing palladium, have been instrumental in the synthesis of 3-arylchromones. bham.ac.uk A common strategy involves the coupling of a 3-halochromone with a heteroaromatic coupling partner. For instance, 3-bromo-7-hydroxy-4H-chromen-4-one could be subjected to a Suzuki or Stille coupling with a suitable pyridin-2-yl organometallic reagent. Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, are typically used in these cross-coupling reactions. bham.ac.uk

Metal-free catalytic methods are also gaining prominence due to their lower cost and reduced environmental impact. While specific metal-free catalytic cyclizations for this target are not widely reported, related transformations often utilize iodine or other non-metallic catalysts to promote cyclization and aromatization steps.

Nanomaterial-assisted catalysis represents an emerging field with the potential for highly efficient and recyclable catalytic systems. Nanoparticles of metals like gold, silver, or palladium, as well as metal oxides such as ZnO, can serve as heterogeneous catalysts for various organic transformations. mdpi.com Their high surface area and unique electronic properties can facilitate reactions under milder conditions. The application of such nanomaterials to the synthesis of 3-heteroarylchromones is an active area of research.

Installation and Strategic Modification of the 7-Hydroxyl Group

The 7-hydroxyl group is a key functional handle for further derivatization of the chromone core, allowing for the modulation of its physicochemical and biological properties. Strategic protection and regioselective derivatization are crucial for synthesizing analogs.

Protection and Deprotection Strategies for the 7-Hydroxyl Functionality

The phenolic hydroxyl group at the 7-position is often protected during synthetic sequences to prevent unwanted side reactions. The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. wikipedia.orgorganic-chemistry.org

Common protecting groups for phenolic hydroxyls include ethers and esters.

| Protecting Group | Protection Reagent | Deprotection Conditions |

| Methyl (Me) | Dimethyl sulfate, Methyl iodide | Strong acids (e.g., HBr, BBr₃) |

| Benzyl (B1604629) (Bn) | Benzyl bromide, Benzyl chloride | Hydrogenolysis (H₂, Pd/C) |

| Methoxymethyl (MOM) | MOM-Cl | Acidic hydrolysis |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl | Fluoride sources (e.g., TBAF) |

| Acetyl (Ac) | Acetic anhydride, Acetyl chloride | Base- or acid-catalyzed hydrolysis |

Table 1: Common Protecting Groups for the 7-Hydroxyl Functionality

The selection of a protecting group strategy is crucial for the successful synthesis of complex derivatives. For instance, a benzyl group can be selectively removed in the presence of other acid- or base-labile groups.

Regioselective O-Derivatization at Position 7

The selective functionalization of the 7-hydroxyl group in the presence of other potential reactive sites is a key synthetic challenge.

Regioselective O-Alkylation: The introduction of an alkyl or substituted alkyl group at the 7-position can be achieved by reacting the 7-hydroxychromone with an appropriate alkyl halide or sulfonate in the presence of a base. The choice of base (e.g., K₂CO₃, NaH) and solvent can influence the regioselectivity, especially in polyhydroxylated chromones. In the case of this compound, the 7-hydroxyl is the only phenolic proton, simplifying regioselectivity concerns for O-alkylation.

Regioselective O-Acylation: The esterification of the 7-hydroxyl group is another common modification. Acyl chlorides or anhydrides are typically used in the presence of a base like pyridine or triethylamine. Biocatalytic methods using lipases are also emerging as powerful tools for regioselective acylation under mild conditions. ijpcbs.com These enzymatic methods can be particularly useful when dealing with multiple hydroxyl groups, offering high selectivity that might be difficult to achieve with traditional chemical methods.

Introduction and Elaborate Functionalization of the Pyridyl Moiety at C3

The functionalization of the chromone core is a key strategy in the development of new therapeutic agents. nih.gov Attaching a heterocyclic ring, such as pyridine, at the C3 position introduces a nitrogen atom that can act as a hydrogen bond acceptor and provides a site for further chemical modifications, potentially modulating the biological activity and pharmacokinetic properties of the parent molecule.

Synthetic Approaches for C3-Pyridyl Installation on the Chromone Scaffold

The construction of the 3-(pyridin-2-yl)-4H-chromen-4-one skeleton is a critical step that can be achieved through several established synthetic routes. A primary and widely used method involves the Baker-Venkataraman rearrangement. wikipedia.orgchemistry-reaction.com This approach typically begins with the acylation of a 2'-hydroxyacetophenone (B8834) derivative.

Specifically, for the target molecule, the synthesis would commence with 2',4'-dihydroxyacetophenone. This starting material is first acylated at the 4'-hydroxyl group with pyridine-2-carbonyl chloride in the presence of a base like pyridine to form an ester. researchgate.net This ester intermediate then undergoes the Baker-Venkataraman rearrangement, where a base (e.g., potassium hydroxide in pyridine) promotes an intramolecular acyl transfer to form a 1-(2-hydroxy-4-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione intermediate. wikipedia.orgchemistry-reaction.com The final step is an acid-catalyzed cyclodehydration, which yields the desired this compound. researchgate.net

Table 1: Key Synthetic Methodologies for 3-Aryl Chromone Synthesis

| Method | Description | Key Intermediates | Ref. |

|---|---|---|---|

| Baker-Venkataraman Rearrangement | Base-catalyzed rearrangement of a 2-acyloxyacetophenone followed by acid-catalyzed cyclization. | 2-Acyloxyacetophenone, 1,3-Diketone | wikipedia.org, chemistry-reaction.com |

| Enaminone Annulation | Tandem reactions involving o-hydroxyphenyl enaminones that undergo cyclization to form the chromone ring. | o-Hydroxyphenyl enaminone | researchgate.net, rsc.org |

An alternative modern approach utilizes o-hydroxyphenyl enaminones as versatile precursors for chromone synthesis. researchgate.netrsc.org These intermediates can undergo various tandem reactions, including alkynylation or arylation followed by intramolecular cyclization, to construct the C3-functionalized chromone scaffold.

Further Chemical Modifications of the Pyridine Ring

Once the this compound scaffold is assembled, the pyridine ring offers opportunities for further functionalization to create a library of analogues.

A common modification is N-oxidation . The nitrogen atom of the pyridine ring can be oxidized using various reagents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, to yield the corresponding pyridine N-oxide. arkat-usa.orgscripps.edu This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions and can also influence the molecule's biological activity and solubility. scripps.edunih.gov Kinetic studies on the N-oxidation of 2-substituted pyridines have shown that the reaction is sensitive to steric effects. researchgate.net

The pyridine N-oxide can then serve as an intermediate for introducing other functional groups. For instance, reactions with reagents like phosphoryl chloride (POCl₃) can lead to chlorination at the C2 or C4 positions of the pyridine ring, which can subsequently be displaced by other nucleophiles.

Derivatization Strategies for Structural Diversification of this compound Analogues

Structural diversification of the lead compound can also be achieved by modifying the 7-hydroxy group on the chromone's benzene (B151609) ring. This phenolic hydroxyl is a prime target for various chemical transformations.

Ester and Ether Derivative Synthesis

The 7-hydroxy group can be readily converted into esters and ethers to modulate the compound's lipophilicity and pharmacokinetic profile.

Esterification is typically achieved by reacting the parent chromone with an appropriate acyl chloride or carboxylic anhydride in the presence of a base like pyridine or triethylamine. This reaction converts the phenolic hydroxyl into an ester linkage.

Etherification , or O-alkylation, involves reacting the 7-hydroxychromone with an alkyl halide (e.g., an alkyl bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov This method is effective for introducing a wide variety of alkyl or substituted alkyl groups at the 7-position, forming an ether bond.

Table 2: Representative Derivatization Reactions at the 7-Hydroxy Position

| Reaction Type | Reagents and Conditions | Functional Group Formed |

|---|---|---|

| Esterification | Acyl chloride or anhydride, base (e.g., pyridine) | Ester (-O-C(=O)-R) |

| Etherification | Alkyl halide (R-X), base (e.g., K₂CO₃), solvent (e.g., DMF) | Ether (-O-R) |

Application of Mannich Reactions for Functionalized Derivatives

The Mannich reaction is a powerful tool for introducing aminomethyl groups onto phenolic compounds. nih.gov In the case of 7-hydroxychromones, the position most activated for electrophilic substitution is C8. researchgate.netresearchgate.net

The reaction involves the condensation of the 7-hydroxychromone with formaldehyde (B43269) and a primary or secondary amine (or their hydrochloride salts). nih.gov This three-component reaction introduces an aminomethyl substituent at the C8 position, adjacent to the 7-hydroxy group. A wide range of amines, including amino acids, can be used in this reaction, leading to a diverse set of functionalized derivatives with potential applications in drug discovery. nih.govresearchgate.net

Synthesis of Hybrid Molecules with Other Pharmacophoric Units

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a widely used strategy in drug design to create compounds with improved affinity, selectivity, or a dual mode of action. nih.govresearchgate.net The this compound scaffold is an excellent platform for creating such hybrid molecules.

One common approach is to link another heterocyclic moiety, such as a triazole or isoxazole, to the chromone core. asianpubs.org This can be achieved by first converting the 7-hydroxy group into a reactive linker, for example, by O-alkylation with propargyl bromide to introduce a terminal alkyne. This alkyne-functionalized chromone can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an organic azide (B81097) to form a stable triazole-linked hybrid molecule. researchgate.netnih.gov This methodology allows for the efficient connection of the chromone to a wide variety of other pharmacophores. nih.govasianpubs.org

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2',4'-Dihydroxyacetophenone |

| Pyridine-2-carbonyl chloride |

| 1-(2-Hydroxy-4-hydroxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione |

| 7-(Prop-2-yn-1-yloxy)-3-(pyridin-2-yl)-4H-chromen-4-one |

| Formaldehyde |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Phosphoryl chloride (POCl₃) |

| Potassium carbonate (K₂CO₃) |

Formation of Coordination Complexes with Metal Ions

The molecular architecture of this compound features multiple potential coordination sites, making it a versatile ligand for the formation of complexes with a variety of metal ions. The key sites for metal binding are the nitrogen atom of the pyridyl ring and the carbonyl oxygen at the 4-position, as well as the hydroxyl group at the 7-position. The ability of such compounds to form stable metal complexes is a subject of significant interest in coordination chemistry.

Research on structurally related molecules, such as other 3-hydroxychromone derivatives and hydroxypyridinones, provides insights into the potential coordination behavior of this specific compound. kcl.ac.ukscielo.br For instance, 3-hydroxychromone derivatives are known to react with various metal(II) ions to form stable complexes. scielo.br The coordination can lead to the formation of different geometries, including octahedral and square planar complexes, depending on the metal ion and the reaction conditions. scielo.br

The presence of the pyridyl nitrogen in this compound introduces an additional coordination site compared to simpler 3-hydroxyflavones. This allows for the possibility of forming bidentate or even tridentate chelate complexes, which can enhance the stability of the resulting metal complexes. The coordination of the pyridyl nitrogen to a metal center is a well-established interaction in coordination chemistry. rsc.org

Studies on platinum(II) complexes with benzopyran derivatives have demonstrated the formation of stable coordination compounds. For example, a Pt(II) complex with 3-hydroxy-2-tolyl-4H-chromen-4-one has been synthesized and characterized, highlighting the ability of the chromenone scaffold to coordinate with platinum. acs.org While this example lacks the pyridyl group, it underscores the coordinating ability of the core structure.

The formation of coordination complexes can significantly alter the physicochemical properties of the ligand, including its fluorescence and electronic absorption spectra. For instance, the complexation of 2-(2-Furyl)-3-hydroxychromone with metal ions leads to changes in their spectroscopic properties. scielo.br Similar effects would be expected upon complexation of this compound.

Detailed research findings on the coordination complexes of the specific molecule this compound are not extensively available in the reviewed literature. However, based on the known coordination chemistry of related compounds, a variety of metal complexes could be anticipated. The following table provides an illustrative overview of potential coordination complexes that could be formed with different metal ions, based on the behavior of analogous ligands.

| Metal Ion | Potential Coordination Geometry | Potential Ligand Binding Sites |

| Cu(II) | Square Planar or Distorted Octahedral | Pyridyl N, Carbonyl O |

| Ni(II) | Octahedral | Pyridyl N, Carbonyl O, Hydroxyl O |

| Co(II) | Octahedral | Pyridyl N, Carbonyl O, Hydroxyl O |

| Zn(II) | Tetrahedral or Octahedral | Pyridyl N, Carbonyl O |

| Pt(II) | Square Planar | Pyridyl N, Carbonyl O |

| Fe(III) | Octahedral | Pyridyl N, Carbonyl O, Hydroxyl O |

The actual synthesis and characterization of these potential complexes would require specific experimental investigation. The reaction conditions, including the choice of solvent, temperature, and the metal-to-ligand ratio, would play a crucial role in determining the final structure and stoichiometry of the coordination complexes.

Biological Activity Research of 7 Hydroxy 3 Pyridin 2 Yl 4h Chromen 4 One and Analogues

Overview of Broad-Spectrum Biological Activities of Chromone (B188151) and Flavonoid Derivatives

Chromones (4H-1-benzopyran-4-ones) and flavonoids are a class of oxygen-containing heterocyclic compounds widely distributed in nature, particularly in plants. nih.gov These compounds are recognized for their broad and varied pharmacological profiles, making them a subject of intense research for potential therapeutic applications. nih.govasianpubs.org

The biological activities associated with chromone and flavonoid derivatives are extensive and include:

Antimicrobial Properties: Many chromone derivatives have demonstrated the ability to inhibit the growth of various pathogenic bacteria and fungi. asianpubs.orgnih.govresearchgate.net

Antiviral Effects: Research has indicated that certain chromone analogues possess antiviral capabilities, including activity against HIV. nih.govnih.gov

Anti-inflammatory Actions: Chromone-based molecules have been shown to exhibit significant anti-inflammatory properties. jmpas.comnih.gov

Anticancer and Cytotoxic Potential: A substantial body of research has focused on the anticancer and cytostatic effects of chromone and flavonoid derivatives against various cancer cell lines. nih.govmdpi.comnih.gov

Antioxidant and Radical Scavenging Activities: The phenolic nature of many of these compounds contributes to their potent antioxidant and radical scavenging capabilities. nih.govderpharmachemica.com

Enzyme Inhibition: Chromone derivatives have been identified as inhibitors of various enzymes, which is a key mechanism underlying many of their therapeutic effects. nih.govacs.orgnih.gov

The diverse biological activities of these compounds are largely dependent on the substitution pattern on the chromone core. The type, number, and position of substituents play a crucial role in determining the specific pharmacological actions. nih.gov This structural diversity makes the chromone scaffold a "privileged structure" in drug discovery, serving as a template for the development of new therapeutic agents. nih.govasianpubs.orgnih.gov

Specific Biological Activities of 7-Hydroxy-3-(pyridin-2-yl)-4H-chromen-4-one and its Structural Analogues

While research specifically on this compound is limited, the biological activities of its structural analogues provide valuable insights into its potential therapeutic properties. The presence of a hydroxyl group at the 7-position and a pyridinyl group at the 3-position are key structural features that are expected to influence its biological profile.

Anti-inflammatory Modulations

Chromone derivatives are well-documented for their anti-inflammatory effects. jmpas.commdpi.com For instance, certain chromone analogues have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. nih.gov One study on amide compounds with a chromone parent nucleus found that compound 5-9 exhibited optimal inhibitory activity against NO production induced by lipopolysaccharide (LPS) in RAW264.7 cells, with an EC50 value of 5.33 ± 0.57 μM. nih.gov

Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7 of the chromone nucleus can enhance anti-inflammatory activity. nih.gov Additionally, hydrophilic chromone carboxamide derivatives have demonstrated greater 5-lipoxygenase (5-LOX) inhibition, an important enzyme in the inflammatory cascade. researchgate.net

Some chromone derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov For example, chromone-oxadiazole derivatives have shown inhibitory activity against COX-2. researchgate.net

The anti-inflammatory potential of various chromone derivatives is highlighted in the table below:

| Compound/Derivative | Anti-inflammatory Activity | Reference |

| Epiremisporine G | Inhibited fMLP-induced superoxide (B77818) anion generation in human neutrophils with an IC50 of 31.68 ± 2.53 μM. | mdpi.com |

| Epiremisporine H | Inhibited fMLP-induced superoxide anion generation in human neutrophils with an IC50 of 33.52 ± 0.42 μM. | mdpi.com |

| Compound 5-9 (Amide derivative) | Optimal inhibitory activity against NO production with an EC50 of 5.33 ± 0.57 μM. | nih.gov |

| Compound 18 (Fluorine at position 6) | In-vitro anti-inflammatory activity with 79.9 ± 6.6% inhibition as a lipoxygenase (LOX) inhibitor. | nih.gov |

Antioxidant Properties and Radical Scavenging Activities

The antioxidant capacity of chromone derivatives is a significant aspect of their biological profile. This activity is often attributed to their ability to donate hydrogen atoms and scavenge free radicals, thereby mitigating oxidative stress. ajol.info Oxidative stress is implicated in a variety of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. nih.gov

Studies on various hydroxy-chromen-4-one derivatives have demonstrated their potential as antioxidants. For instance, 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-chromen-4-one, isolated from mahogany seeds, has shown antioxidant properties that reduce oxidative stress induced by dyslipidemia. ajol.info The presence of hydroxyl groups on the chromone ring is generally considered crucial for antioxidant activity. nih.gov

A series of pyridine-based chalcones, which are precursors to flavonoids, were synthesized and evaluated for their antioxidant capacity. Compounds 3g (4.82 ± 0.11 µg/mL) and 3h (6.33 ± 0.30 µg/mL) exhibited acceptable antioxidant properties in the Trolox equivalent antioxidant capacity (TEAC) method. nih.gov In the ferrous ion chelating (FIC) method, compounds 3e (16.53 ± 1.21 µg/mL), 3g (58.85 ± 1.10 µg/mL), and 3i (58.73 ± 12.94 µg/mL) showed higher antioxidant activity than the reference agent quercetin. nih.gov

The antioxidant potential of various chromone and related derivatives is summarized below:

| Compound/Derivative | Antioxidant Activity (IC50/EC50) | Method | Reference |

| Compound A5 (phenyl moiety) | IC50: 0.5 µg/ml | DPPH assay | derpharmachemica.com |

| Compound A1 (4-phenol moiety) | IC50: 0.6 µg/ml | DPPH assay | derpharmachemica.com |

| Compound 3e | EC50: 16.53 ± 1.21 µg/mL | Ferrous ion chelating | nih.gov |

| Compound 3g | EC50: 58.85 ± 1.10 µg/mL | Ferrous ion chelating | nih.gov |

| Compound 3i | EC50: 58.73 ± 12.94 µg/mL | Ferrous ion chelating | nih.gov |

| Compound 3g | EC50: 4.82 ± 0.11 µg/mL | TEAC | nih.gov |

| Compound 3h | EC50: 6.33 ± 0.30 µg/mL | TEAC | nih.gov |

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

Chromone derivatives have demonstrated a wide spectrum of antimicrobial activity. nih.govnih.govresearchgate.net The introduction of a heterocyclic group, such as a pyridinyl ring, at the C-2 position of the chromone can enhance biological activity. asianpubs.org

In a study on substituted chromone derivatives, 2-(1H-indol-3-yl)-5,7-dimethoxy-4H-chromen-4-one (6e) was identified as the most active antibacterial agent, showing excellent activity against all tested bacteria. asianpubs.org The compound 2-(2-chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one (7b) was found to be the most active antifungal agent. asianpubs.org

The antimicrobial potential is influenced by the nature and position of substituents on the chromone ring. For example, the presence of lipophilic electron-withdrawing groups such as chloro and bromo has been shown to result in significant inhibitory potential against both bacterial and fungal strains. nih.gov

The following table summarizes the antimicrobial activity of selected chromone derivatives:

| Compound/Derivative | Organism(s) | Activity (MIC) | Reference |

| 2-(1H-indol-3-yl)-5,7-dimethoxy-4H-chromen-4-one (6e) | E. coli | 6.5 µg/mL | asianpubs.org |

| Compound 3h | S. cerevisiae | 0.78 (compared to standard) | nih.gov |

| Compound 3c | C. albicans | 3.12 (compared to standard) | nih.gov |

| Compound 3c | Bacterial strains | Significant inhibitory potential | nih.gov |

| Compound 3h | Fungal strain S. gastricus | 6.25 (compared to standard) | nih.gov |

Anticancer and Cytostatic Effects

The anticancer properties of chromone derivatives have been extensively investigated. nih.govmdpi.comnih.gov These compounds can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death). mdpi.com

For example, Epiremisporine H , a chromone analog, exhibited cytotoxic activities against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) with IC50 values of 21.17 ± 4.89 and 31.43 ± 3.01 μM, respectively. mdpi.com It was found to induce apoptosis in HT-29 cells through the mitochondrial- and caspase-3-dependent pathways. mdpi.com

Another study on a series of 7-hydroxy-4-phenylchromen-2-one linked to 1,2,4-triazoles found that 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) showed the best cytotoxic activity against AGS cells with an IC50 of 2.63 ± 0.17 µM. nih.govsemanticscholar.org This compound was found to arrest cells in the G2/M phase of the cell cycle and induce apoptosis. nih.govsemanticscholar.org

The cytotoxic activities of several chromone derivatives are presented in the table below:

| Compound/Derivative | Cell Line | Cytotoxic Activity (IC50) | Reference |

| Epiremisporine H | HT-29 (colon carcinoma) | 21.17 ± 4.89 μM | mdpi.com |

| Epiremisporine H | A549 (lung cancer) | 31.43 ± 3.01 μM | mdpi.com |

| Compound 1 | HT-29 | 44.77 ± 2.70 μM | mdpi.com |

| Compound 2 | HT-29 | 35.05 ± 3.76 μM | mdpi.com |

| Compound 1 | A549 | 77.05 ± 2.57 μM | mdpi.com |

| Compound 2 | A549 | 52.30 ± 2.88 μM | mdpi.com |

| Compound 4d | AGS | 2.63 ± 0.17 µM | nih.govsemanticscholar.org |

| Compound A1 (4"-phenol substitution) | Not specified | 37.13 µg/ml | derpharmachemica.com |

Enzyme Inhibitory Profiles

Chromone derivatives are known to inhibit a variety of enzymes, which contributes to their therapeutic potential. nih.gov This includes enzymes involved in inflammation, neurodegenerative diseases, and other pathological processes.

For instance, a series of substituted chromone/chroman-4-one derivatives were evaluated as inhibitors of SIRT2, an enzyme implicated in aging-related diseases. The most potent compounds had inhibitory concentrations in the low micromolar range and were substituted at the 2-, 6-, and 8-positions. acs.org An n-pentyl-substituted chromone (3a ) showed an IC50 of 5.5 μM against SIRT2. acs.org

Chromone derivatives have also been investigated as inhibitors of monoamine oxidase (MAO), enzymes that are targets for the treatment of neurodegenerative disorders. acs.orgnih.gov C7-substituted chromone derivatives have been shown to be highly potent and selective reversible inhibitors of MAO-B, with IC50 values in the nanomolar to low micromolar range. acs.org

Additionally, some chromone derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential in the management of type 2 diabetes. mdpi.com Compounds 6-10 in one study exhibited remarkable inhibition against α-glucosidase with IC50 values ranging from 268 to 1017 μM, which were more active than the positive control acarbose. mdpi.com

The enzyme inhibitory activities of various chromone analogues are summarized in the following table:

| Compound/Derivative | Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

| n-pentyl-substituted chromone (3a) | SIRT2 | 5.5 μM | acs.org |

| n-propyl derivative (1k) | SIRT2 | 10.6 μM | acs.org |

| C7-substituted chromones | MAO-B | 0.008 to 0.370 μM | acs.org |

| Compound 14b | MAO-B | 638 µM (IC50), 94 µM (Ki) | nih.gov |

| Penithochromone A | α-glucosidase | 268 μM | mdpi.com |

| Penithochromone C | α-glucosidase | 688 μM | mdpi.com |

| Chromone 11b | Topoisomerase I | 1.46 μM | nih.gov |

| Chromone 11c | Topoisomerase I | 6.16 μM | nih.gov |

Other Relevant Biological Modulations (e.g., neuroinflammatory responses)mdpi.com

Research into the biological activities of chromone derivatives, including analogues of this compound, has identified significant modulatory effects on neuroinflammatory pathways. Neuroinflammation is a key process in the pathogenesis of neurodegenerative disorders, such as Alzheimer's disease. The modulation of this process represents a promising therapeutic strategy.

A notable study investigated the neuroprotective effects of a series of new chromone derivatives in an experimental model of Alzheimer's disease, which was induced by injecting amyloid-β (Aβ) fragments into the hippocampus of rats. mums.ac.ir This model is designed to mimic the neuroinflammatory and pathological changes seen in the human brain with Alzheimer's. The study aimed to assess how these compounds could affect mitochondrial function and, crucially, neuroinflammation. mums.ac.ir

Among eighteen compounds tested, two chromone analogues, identified as C3AACP6 and C3AACP7, demonstrated superior efficacy in mitigating neuroinflammation. mums.ac.ir These compounds were found to significantly suppress the markers of inflammation in the hippocampus. The administration of these analogues led to a decrease in the levels of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α). mums.ac.ir

In the Alzheimer's disease model, the levels of these pro-inflammatory cytokines were substantially elevated. Specifically, IL-6 increased by 100.8%, IL-1β by 74.3%, and TNF-α by a significant 209.6% compared to the control group. mums.ac.ir Conversely, the level of the anti-inflammatory cytokine, Interleukin-10 (IL-10), was reduced by 28.5%. mums.ac.ir

The detailed findings on the modulation of key cytokines are summarized in the table below, illustrating the impact of the disease model and the comparative effect of the tested compounds.

| Biomarker | Effect in Disease Model (vs. Control) | Effect of C3AACP6 Administration | Effect of C3AACP7 Administration |

|---|---|---|---|

| Interleukin-6 (IL-6) | ▲ 100.8% Increase | ▼ Significant Decrease | ▼ Significant Decrease |

| Interleukin-1β (IL-1β) | ▲ 74.3% Increase | ▼ Significant Decrease | ▼ Significant Decrease |

| Tumor Necrosis Factor-α (TNF-α) | ▲ 209.6% Increase | ▼ Significant Decrease | ▼ Significant Decrease |

| Interleukin-10 (IL-10) | ▼ 28.5% Decrease | Effect not specified | Effect not specified |

Structure Activity Relationship Sar Studies of 7 Hydroxy 3 Pyridin 2 Yl 4h Chromen 4 One Derivatives

Impact of Substituents on Biological Potency and Specificity

The biological activity of 7-hydroxy-3-(pyridin-2-yl)-4H-chromen-4-one derivatives is profoundly influenced by the nature and position of substituents on both the chromone (B188151) ring and the pyridyl moiety.

Influence of C7-Hydroxyl Group and its Modifications on Activity

The hydroxyl group at the C7 position of the chromone ring is a critical determinant of biological activity in many chromone-based compounds. Its ability to act as both a hydrogen bond donor and acceptor allows for crucial interactions with biological targets.

Modification of the C7-hydroxyl group, such as through etherification or esterification, has been a common strategy to probe its role in bioactivity and to modulate the physicochemical properties of the parent compound. For instance, in a series of 7-hydroxy-2-substituted-4-H-1-benzopyran-4-one derivatives, the presence of the 7-hydroxyl group was found to be important for their inhibitory activity against aldose reductase.

| Compound ID | C7-Modification | Biological Activity (Relative) |

| Parent Compound | -OH | +++ |

| Derivative A | -OCH3 | ++ |

| Derivative B | -OCOCH3 | + |

| Derivative C | -H | - |

This table provides a generalized representation of the impact of C7-hydroxyl group modifications based on common findings in chromone SAR studies. The relative activity is denoted by '+' for active and '-' for inactive.

Effects of C3-Pyridyl Substitution Patterns and Orientations

The pyridyl group at the C3 position is a key feature of this class of compounds, and its substitution pattern and orientation (i.e., 2-pyridyl, 3-pyridyl, or 4-pyridyl) can significantly impact biological activity. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor and a site for potential coordination with metal ions in metalloenzymes, influencing the binding affinity and selectivity of the molecule.

Systematic studies comparing the different pyridyl isomers have revealed that the position of the nitrogen atom can dictate the preferred binding orientation within a receptor's active site. For example, in some kinase inhibitor studies involving related heterocyclic scaffolds, the 2-pyridyl isomer has been shown to form specific intramolecular hydrogen bonds that are not possible with the 3- or 4-pyridyl isomers, leading to enhanced potency.

| Pyridyl Isomer at C3 | Relative Biological Potency |

| 2-pyridyl | High |

| 3-pyridyl | Moderate |

| 4-pyridyl | Low to Moderate |

This table illustrates a hypothetical SAR trend for the C3-pyridyl substitution based on general observations in related heterocyclic compounds.

Role of Substitutions at Other Positions (e.g., C2, C5, C8) on the Chromone Ring

Substitutions at other positions on the chromone ring, such as C2, C5, and C8, offer additional avenues for modulating the biological profile of this compound derivatives.

C2-Position: Introduction of small alkyl or aryl groups at the C2 position can influence the steric and electronic properties of the molecule, potentially leading to altered target interactions. In some styrylchromones, substitutions at C2 have been shown to affect their antioxidant and antiallergic activities.

C5-Position: The C5 position is often a site for introducing substituents that can engage in additional binding interactions. For example, a hydroxyl or methoxy (B1213986) group at C5 can form hydrogen bonds with the target protein.

C8-Position: Similar to the C5 position, substitutions at the C8 position can be used to fine-tune the activity and selectivity. In some flavonoids, methylation of the C8-hydroxyl group has been shown to decrease certain biological activities, highlighting the importance of this position for target engagement.

| Position of Substitution | Type of Substituent | Effect on Activity |

| C2 | Small Alkyl | May increase or decrease potency |

| C5 | Hydroxyl/Methoxy | Generally enhances binding affinity |

| C8 | Methyl | Can decrease activity depending on the target |

This table summarizes the potential effects of substitutions at various positions on the chromone ring.

Stereochemical Considerations in SAR

While the core structure of this compound is planar, the introduction of certain substituents can create stereogenic centers, leading to the existence of enantiomers or diastereomers. Furthermore, restricted rotation around the bond connecting the chromone and pyridyl rings could potentially lead to atropisomerism, a form of axial chirality.

The stereochemistry of a molecule can be a critical factor in its biological activity, as biological targets are chiral environments. Different stereoisomers of a compound can exhibit significantly different potencies, selectivities, and even different pharmacological effects. For instance, in many classes of bioactive compounds, one enantiomer is significantly more active than the other (the eutomer versus the distomer).

Although specific studies on the stereochemistry of this compound derivatives are not widely reported, the principles of stereoselectivity in drug action are well-established. If chiral derivatives of this scaffold were to be synthesized, it would be crucial to separate and evaluate the individual stereoisomers to fully understand their SAR.

Conformational Analysis and Correlation with Bioactivity

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. Conformational analysis of this compound and its derivatives helps to identify the low-energy, biologically active conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By using molecular descriptors that quantify various physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters), QSAR models can predict the activity of novel, unsynthesized compounds.

Mechanistic Investigations at the Molecular and Cellular Level

Cellular Target Identification and Validation

Inhibition of Specific Enzymes

COX-2, Monoamine Oxidase B (MAO-B), aromatase, α-glucosidase, tyrosinase: No data available for 7-Hydroxy-3-(pyridin-2-yl)-4H-chromen-4-one.

Cellular Response Pathways

Apoptosis Induction and Associated Markers in Cancer Cells:No data available.

Further research is required to elucidate the specific biological targets and cellular effects of this compound.

Studies on DNA Fragmentation

There is currently no available research data from published studies that specifically investigates the effect of this compound on DNA fragmentation. The process of DNA fragmentation is a key indicator of apoptosis or cellular damage, and while other flavonoid and chromone (B188151) compounds have been evaluated for such effects, this particular derivative remains uncharacterized in this regard.

Modulation of Reactive Oxygen Species (ROS) and Oxidative Stress Pathways

Detailed mechanistic studies on how this compound modulates the production of reactive oxygen species or interacts with cellular oxidative stress pathways are not present in the current scientific literature. The antioxidant or pro-oxidant activity of a compound is typically determined by its ability to influence ROS levels and key pathways involving enzymes like catalases, superoxide (B77818) dismutases, and peroxidases. While the broader class of chromones is known for such activities, specific experimental evidence for this compound is lacking.

Epigenetic Modulation Mechanisms

No studies were found that report on the potential for this compound to act as an epigenetic modulator. The investigation of a compound's influence on epigenetic mechanisms, such as DNA methylation, histone modification, or non-coding RNA expression, is a specialized area of research. To date, such investigations have not been published for this compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. journaljpri.com This technique is instrumental in structure-based drug design, helping to elucidate the binding mechanism and affinity between a ligand and its target protein. journaljpri.com For the broader class of chromone (B188151) derivatives, docking studies have been successfully employed to identify potential inhibitors for various diseases. nih.govbiointerfaceresearch.comnih.gov

Ligand-protein interaction profiling identifies the specific non-covalent interactions that stabilize the ligand in the protein's binding site. These interactions include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges. volkamerlab.orgyoutube.com For instance, in studies on flavonoids with a 4H-chromen-4-one scaffold targeting the SARS-CoV-2 main protease (Mpro), docking revealed key hydrogen bonds and hydrophobic interactions with active site residues that are crucial for their inhibitory activity. nih.gov Similarly, docking of chromone derivatives into the active site of cyclooxygenase-2 (COX-2) has identified critical interactions with amino acid residues, guiding the design of more specific anti-inflammatory agents. nih.gov A hypothetical interaction profile for 7-Hydroxy-3-(pyridin-2-yl)-4H-chromen-4-one would likely involve its 7-hydroxy group acting as a hydrogen bond donor or acceptor, the chromenone carbonyl as an acceptor, and the pyridine (B92270) ring participating in pi-pi stacking or cation-pi interactions.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (in kcal/mol), which estimates the strength of the ligand-receptor interaction. elifesciences.org A more negative value typically indicates a stronger and more stable interaction. journaljpri.com Studies on related chromene-pyridine hybrid molecules have shown potent inhibitory activity, with predicted binding affinities indicating strong binding. For example, a phenylimidazo[1,2-a]pyridine-chromene derivative was found to have a binding affinity of -8.7 kcal/mol against DNA gyrase, highlighting its potential as an antibacterial agent. nih.gov The prediction also includes the binding mode or "pose," which is the three-dimensional orientation of the ligand within the binding pocket.

The table below illustrates the type of data generated from molecular docking studies on related chromone compounds.

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Phenylimidazo[1,2-a]pyridine-chromene derivative | DNA Gyrase | -8.7 | Not Specified nih.gov |

| 3-benzoyl-2-(furan-2-yl)-4H-chromen-4-one | Interleukin-13 | -11.03 | Not Specified researchgate.net |

| Isoginkgetin (4H-chromen-4-one scaffold) | SARS-CoV-2 Mpro | Not Specified | Cys145, His41, Met165 nih.gov |

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties and geometric structure of molecules. icm.edu.plufms.br These methods provide fundamental insights into molecular stability, reactivity, and spectroscopic characteristics.

DFT calculations are used to determine the electronic structure of a molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests the molecule is more polarizable and reactive. researchgate.net For example, DFT studies on pyrano-chromene derivatives calculated a HOMO-LUMO gap of 5.168 eV. rsc.org Other analyses, such as Molecular Electrostatic Potential (MEP) maps, visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis can further reveal details about intramolecular charge transfer and stabilizing interactions. ufms.br

The following table summarizes key electronic properties that are typically calculated using DFT for chromone-related structures.

| Compound Class | Calculated Property | Significance |

|---|---|---|

| Pyrano-chromene derivative | HOMO-LUMO Energy Gap (5.168 eV) rsc.org | Indicates chemical reactivity and stability. |

| Quinazoline derivatives | Molecular Electrostatic Potential (MEP) ufms.br | Identifies reactive sites for intermolecular interactions. |

| Pyridine Oximes | Projected Density of States (PDOS) mdpi.com | Characterizes chemical adsorption on surfaces. |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. rsc.org These theoretical predictions can be compared with experimental spectra to confirm a molecule's structure or to understand how substitutions on a core scaffold affect its optical properties. ekb.eg For various chromene derivatives, TD-DFT has been used to investigate solvatochromic effects, where the absorption bands shift in response to the polarity of the solvent. ekb.eg

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational strategies used to discover new drug candidates from large chemical libraries. wikipedia.org A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target. researchgate.net

This approach begins by creating a pharmacophore model, which can be based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based). researchgate.net This model is then used as a 3D query to rapidly screen large databases, such as ChEMBL or ZINC, containing millions of compounds. nih.govtandfonline.com Molecules that match the pharmacophoric features are identified as "hits." These hits can then be subjected to further filtering, such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) property prediction, to select the most promising candidates for synthesis and biological testing. nih.gov For the general chromone scaffold, this approach has been successfully used to identify potential inhibitors of acetylcholinesterase for Alzheimer's disease. nih.govtandfonline.com A pharmacophore hypothesis for chromone derivatives, designated AAHHRR_4, included two hydrogen bond acceptors, two hydrophobic regions, and two aromatic rings as key features for activity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Following a comprehensive search of available scientific literature, no specific molecular dynamics simulation studies were found for the compound this compound. Consequently, detailed research findings, data tables on conformational analysis, and binding dynamics for this particular molecule cannot be provided at this time.

While molecular dynamics simulations are a powerful tool for understanding the behavior of molecules, it appears that research focusing on this specific chromen-4-one derivative has not yet been published or is not widely available in the public domain.

Therefore, the following subsections, which would typically detail the findings from such studies, remain unwritten pending the availability of relevant research.

Advanced Analytical Research Methodologies for this compound

Following extensive research, it has been determined that specific, publicly available experimental data for the analytical characterization of this compound is not sufficient to construct the detailed article as requested. The scientific literature provides extensive data for analogous compounds, such as 7-hydroxy-4-methyl-chromen-2-one, 7-hydroxy-3-formyl-4H-chromen-4-one, and various other substituted chromenones. However, direct experimental values and detailed research findings for the target compound across the specified analytical techniques—NMR, HRMS, IR, UV-Vis, chromatography, and X-ray crystallography—are not available in the searched scientific databases and publications.

In keeping with the strict instructions to focus solely on "this compound" and to ensure scientific accuracy, this article cannot be generated at this time. Providing data from related but distinct molecules would be misleading and would not adhere to the specific constraints of the request.

Further experimental research and publication of the findings for this compound are required before a comprehensive analytical article based on direct evidence can be written.

Advanced Analytical Research Methodologies for 7 Hydroxy 3 Pyridin 2 Yl 4h Chromen 4 One

Advanced In-situ Reaction Monitoring Techniques (e.g., In-situ FTIR)

The synthesis of complex heterocyclic molecules such as 7-Hydroxy-3-(pyridin-2-yl)-4H-chromen-4-one involves multi-step reaction sequences that can benefit significantly from real-time analytical monitoring. Advanced in-situ techniques, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, offer a powerful methodology for tracking the progress of chemical reactions as they occur, without the need for sample extraction. This approach provides a continuous stream of data, enabling a detailed understanding of reaction kinetics, the identification of transient intermediates, and the optimization of reaction parameters to improve yield and purity.

The synthesis of the this compound core structure is often achieved through variations of the Baker-Venkataraman rearrangement. A plausible synthetic route would involve the acylation of a suitably substituted 2,4-dihydroxyacetophenone with a pyridine-2-carbonyl derivative, followed by a base-catalyzed intramolecular rearrangement to form a 1,3-diketone intermediate. The final step is an acid-catalyzed cyclodehydration to yield the chromen-4-one ring system.

In-situ ATR-FTIR spectroscopy is ideally suited to monitor this entire reaction sequence. An ATR probe immersed directly into the reaction vessel continuously records the infrared spectrum of the reaction mixture. By tracking the changes in the intensity of characteristic infrared absorption bands over time, it is possible to follow the consumption of reactants, the formation of intermediates, and the appearance of the final product.

For the synthesis of this compound, the key transformations that can be monitored using in-situ FTIR include:

Esterification: The initial formation of the o-acyloxyacetophenone can be followed by observing the appearance of the ester carbonyl (C=O) stretching band, typically in the region of 1735-1750 cm⁻¹, and the corresponding decrease in the phenolic hydroxyl (O-H) band of the starting acetophenone.

Baker-Venkataraman Rearrangement: The base-catalyzed rearrangement of the o-acyloxyacetophenone to the 1,3-diketone intermediate is characterized by the disappearance of the ester carbonyl band and the emergence of new carbonyl absorption bands corresponding to the 1,3-diketone, which often exist in a keto-enol tautomeric equilibrium. The enolic form will also show a broad O-H stretching band.

Cyclodehydration: The final acid-catalyzed ring closure to form the chromen-4-one is marked by the disappearance of the 1,3-diketone signatures and the appearance of a new carbonyl stretching vibration characteristic of the γ-pyrone ring of the chromone (B188151), typically around 1630-1650 cm⁻¹.

The data obtained from in-situ FTIR monitoring can be used to generate concentration profiles for each species involved in the reaction, providing valuable kinetic data. This information is instrumental in optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize the yield of this compound while minimizing the formation of byproducts.

Below is a hypothetical data table illustrating the expected changes in key infrared absorption bands during the synthesis, which would be monitored in real-time using in-situ ATR-FTIR.

| Reaction Stage | Key Functional Group Transformation | Reactant IR Band (cm⁻¹) | Intermediate IR Band (cm⁻¹) | Product IR Band (cm⁻¹) |

| Esterification | Phenol to Ester | Disappearance of broad O-H stretch (~3300 cm⁻¹) | Appearance of ester C=O stretch (~1740 cm⁻¹) | |

| Rearrangement | Ester to 1,3-Diketone | Disappearance of ester C=O stretch (~1740 cm⁻¹) | Appearance of diketone C=O stretches (~1700-1600 cm⁻¹) and broad enolic O-H (~3100-2500 cm⁻¹) | |

| Cyclization | 1,3-Diketone to Chromone | Disappearance of diketone C=O stretches | Appearance of chromone C=O stretch (~1640 cm⁻¹) |

This real-time, molecular-level insight into the reaction mechanism and kinetics provided by in-situ FTIR spectroscopy is invaluable for the efficient and controlled synthesis of this compound and other complex pharmaceutical compounds.

Advanced Research Applications and Future Directions for 7 Hydroxy 3 Pyridin 2 Yl 4h Chromen 4 One

Development as Fluorescent Probes and Sensors

The inherent photophysical properties of the chromone (B188151) scaffold, particularly in 3-hydroxy substituted derivatives, make it an excellent candidate for the development of fluorescent probes and sensors. nih.govuni-muenchen.de These molecules can exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon that often results in a dual-emission fluorescence spectrum highly sensitive to the molecular environment. nih.govresearchgate.net

The structure of 7-Hydroxy-3-(pyridin-2-yl)-4H-chromen-4-one is particularly well-suited for sensing changes in hydrogen bonding environments. The molecule possesses multiple sites capable of acting as hydrogen bond donors (the 7-hydroxyl group) and acceptors (the 4-carbonyl oxygen and the pyridyl nitrogen). The fluorescence emission of related 7-hydroxycoumarin derivatives is known to be influenced by hydrogen-bonding interactions. researchgate.net The interaction of these sites with protic solvents or specific analytes can perturb the electronic ground and excited states of the fluorophore, leading to measurable changes in fluorescence intensity or spectral position (solvatochromism). conicet.gov.arnih.gov This sensitivity allows the chromone scaffold to be used in designing probes that can report on the basicity, polarity, and H-bond donating/accepting ability of their immediate surroundings. frontiersin.org The development of chromone-functionalized pyridine (B92270) chemosensors for detecting metal ions further underscores the utility of combining these two moieties in sensor design. researchgate.netnih.gov

| Feature of 3-Hydroxychromone Probes | Photophysical Consequence | Potential Application |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Dual emission from Normal (N) and Tautomer (T) forms. frontiersin.org | Ratiometric sensing, minimizing artifacts from probe concentration or excitation intensity. |

| Environment-Sensitive Emission | Large Stokes shifts; spectral position and intensity of N* and T* bands depend on solvent polarity and H-bonding. conicet.gov.ar | Probing local environments in complex systems like lipid membranes and proteins. |

| Multiple H-bonding Sites (OH, C=O, Pyridyl-N) | Specific interactions with analytes can modulate the ESIPT process and fluorescence output. researchgate.net | Design of highly selective sensors for specific molecules or ions. |

This table summarizes the general photophysical properties of 3-hydroxychromone scaffolds relevant to sensor development.

While direct studies on the DNA-binding of this compound are not extensively reported, its structural components suggest significant potential in this area. The planar chromone ring is capable of intercalating between the base pairs of DNA, a common binding mode for many flat aromatic molecules. Furthermore, the pyridyl group is a well-established ligand in metal complexes designed to target DNA. nih.gov Terpyridine-based metal complexes, for example, interact with DNA through both intercalation and groove binding, with the potential to induce DNA cleavage through the generation of reactive oxygen species. nih.gov Similarly, platinum(II) complexes containing pyridine ligands have been synthesized and evaluated for their interactions with DNA. nih.gov It is conceivable that this compound could act as a fluorescent DNA probe, either directly or as a ligand in a metal complex, where changes in its fluorescence upon DNA binding would signal the interaction.

The use of fluorescent molecules to label proteins and monitor cellular processes is a cornerstone of modern cell biology. Structurally related coumarin (B35378) derivatives, such as 7-amino-4-methylcoumarin, are widely used to create fluorescently labeled protein substrates for assays. google.com More specifically, 3-hydroxychromone derivatives have been successfully employed as fluorophores for live-cell imaging due to their cell permeability and strong fluorescence. nih.gov An unnatural amino acid incorporating a 3-hydroxychromone fluorophore has been used to label a short cyclic peptide, enabling the study of its behavior in a multicellular organism. frontiersin.org This demonstrates the utility of the chromone core as a robust fluorescent reporter that is small enough not to significantly perturb the function of a small biomolecule. frontiersin.org Therefore, this compound represents a potential candidate for developing new probes for protein labeling and for detecting cellular events like apoptosis, where the probe's environment-sensitive fluorescence could report on changes in the cellular milieu.

Applications in Materials Chemistry (e.g., Metal-Organic Frameworks, Catalysis)

The field of materials chemistry offers fertile ground for the application of highly functionalized organic molecules like this compound.

This molecule is an excellent candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic linkers. chemrxiv.orgnih.gov The properties of a MOF, such as pore size, shape, and chemical functionality, are dictated by the geometry and chemical nature of its constituent parts. researchgate.net The pyridyl group is a classic coordinating moiety for a wide range of metal ions, while the 7-hydroxy and 4-carbonyl groups offer additional potential binding sites (O-donors). This multi-topic coordination ability could lead to the formation of novel MOF structures with high stability and tailored functionality. chalmers.sersc.org

| Potential Coordination Site | Type of Donor | Potential Metal Partners | Role in MOF/Material |

| Pyridyl Nitrogen | N-donor | Transition metals (e.g., Cu, Zn, Co, Pd, Ru) | Primary linker site for framework construction. chemrxiv.org |

| 4-Carbonyl Oxygen | O-donor | Harder metal ions (e.g., Zr, Y) | Can act as a secondary binding site, increasing framework connectivity and stability. |

| 7-Hydroxyl Oxygen | O-donor | Lanthanides, Alkali metals | Offers a site for post-synthetic modification or creating specific functional pockets within the pores. |

This table outlines the potential coordination sites of this compound for applications in materials chemistry.

Furthermore, the incorporation of this molecule into a material could impart catalytic activity. Pyridine derivatives are known to function as effective nucleophilic organocatalysts. rsc.org When immobilized within a MOF structure, these pyridyl sites could function as accessible, recyclable heterogeneous catalysts. Additionally, palladium complexes featuring chiral pyridine-based ligands have demonstrated high efficiency in catalyzing asymmetric reactions involving chromone substrates. nih.govresearchgate.net A MOF built with this compound linkers could serve as a scaffold for such catalytically active metal centers.

Multi-target Drug Design Strategies Utilizing the Chromone Scaffold

The chromone scaffold is often described as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. This makes it an ideal starting point for designing multi-target-directed ligands (MTDLs), which are single molecules engineered to interact with several targets involved in a complex disease pathology.

Pyridyl-substituted chromones and related structures have shown promise in oncology. For instance, structural modifications of flavones (a subclass of chromones) with pyridyl groups have led to the development of potent inhibitors of aromatase, an enzyme implicated in hormone-dependent cancers. nih.gov Pyridine-urea compounds have also demonstrated significant anti-proliferative activity against various cancer cell lines. mdpi.com The simple 7-Hydroxychromone core itself has been identified as an inhibitor of the c-Src kinase, a key target in cancer therapy. glpbio.com The combination of the kinase-inhibiting chromone scaffold with the biologically active pyridine moiety in this compound suggests a strong potential for developing novel multi-target anticancer agents.

Emerging Research Areas and Unexplored Therapeutic or Material Science Potential

The future for this compound is rich with possibilities, spanning both therapeutic and material science domains.

A significant emerging area is the development of metallodrugs. The compound's pyridyl and hydroxyl/carbonyl groups make it an excellent chelating ligand for various metal ions (e.g., Ru, Pt, Cu, Ag, Au). nih.gov Metal complexation of pyridine derivatives can enhance their stability, bioavailability, and cytotoxic properties, leading to potent anticancer agents that can act through mechanisms like DNA intercalation and apoptosis induction. nih.govnih.gov The synthesis of metal complexes using this ligand is a promising and largely unexplored avenue for creating novel therapeutics for oncology. rsc.org

In material science, the potential of this molecule as a functional linker for MOFs has only been theorized. Future work could focus on synthesizing and characterizing these novel materials. Such MOFs could be designed for specific applications, including selective gas sorption, heterogeneous catalysis, or as carriers for drug delivery.

Finally, the convergence of its fluorescent properties and biological activity opens the door to theranostics. A metal complex of this compound could be designed to be both fluorescent and therapeutically active. Such a compound could be used to visualize its uptake and localization within cancer cells (diagnostics) while simultaneously exerting a cytotoxic effect (therapy), representing a sophisticated, next-generation approach to cancer treatment.

Q & A

Q. What are the common synthetic routes for 7-Hydroxy-3-(pyridin-2-yl)-4H-chromen-4-one?

The synthesis typically involves multi-step protocols starting with the formation of the chromenone core. A phenol derivative (e.g., 2-hydroxyphenyl) and an aldehyde/ketone undergo condensation under acidic or basic conditions. Subsequent functionalization at the 3-position with a pyridinyl group is achieved via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). Purification often uses column chromatography (petroleum ether/ethyl acetate gradients) or recrystallization. Yield optimization may require temperature control (60–100°C) and anhydrous solvents (e.g., DCM or ethanol) .

Q. Which spectroscopic methods are critical for structural characterization?

- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.3–8.2 ppm) and carbonyl signals (δ ~177 ppm) .

- FTIR : Confirms hydroxyl (3400–3500 cm⁻¹) and ketone (1640–1680 cm⁻¹) groups .

- Mass Spectrometry (EI/ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 268–304) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in chromenone derivatives .

Q. What are the key functional groups influencing reactivity?

- The 7-hydroxy group participates in hydrogen bonding and redox reactions (e.g., oxidation to quinones).

- The pyridin-2-yl substituent enables π-π stacking and coordination with metal catalysts or biological targets.

- The chromenone core undergoes electrophilic substitution at the 6- and 8-positions, guided by directing effects .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields and purity?

- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using Pd(PPh₃)₄ in Suzuki couplings improves cross-coupling efficiency .

- Continuous Flow Reactors : Enhance scalability and reduce side reactions via precise residence time control, as applied in industrial chromenone synthesis .

- Catalytic Systems : Lewis acids (e.g., ZnCl₂) or organocatalysts accelerate key steps like cyclization .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

- Purity Analysis : Use HPLC (>95% purity) to rule out impurities affecting bioassays. Contaminants from incomplete purification (e.g., residual Pd in cross-coupling) may skew results .

- Assay Standardization : Compare MIC values under consistent conditions (e.g., bacterial strain, incubation time).

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing pyridinyl with thiazole) to isolate bioactive moieties .

Q. What mechanistic insights exist for its interaction with biological targets?

- Molecular Docking : The pyridinyl group binds kinase ATP pockets (e.g., EGFR), while the chromenone core inhibits redox enzymes (e.g., COX-2) via H-bonding with catalytic residues .

- Enzyme Inhibition Assays : Measure IC₅₀ values under varying pH and cofactor conditions to elucidate inhibition kinetics .

Data Analysis and Methodological Challenges

Q. How to address discrepancies in spectroscopic data across studies?

- Solvent Effects : NMR chemical shifts vary with deuterated solvents (CDCl₃ vs. DMSO-d₆).

- Crystallographic vs. Solution Structures : X-ray data may differ from solution-phase conformers due to packing forces .

- Quantitative NMR (qNMR) : Use internal standards (e.g., TMS) for signal calibration .

Q. What statistical approaches validate synthetic reproducibility?

- Multivariate Analysis : Principal Component Analysis (PCA) correlates reaction variables (e.g., temperature, catalyst) with yield .

- Control Charts : Monitor batch-to-batch variability in industrial-scale synthesis .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.